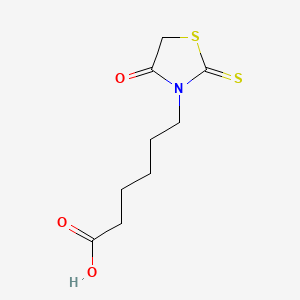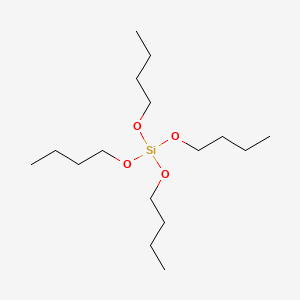
Tiomorfolin-4-ilacetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl thiomorpholin-4-ylacetate is an organic compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a thiomorpholine ring attached to an ethyl acetate group .
Aplicaciones Científicas De Investigación
Ethyl thiomorpholin-4-ylacetate is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industrial Applications: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl thiomorpholin-4-ylacetate typically involves the reaction of thiomorpholine with ethyl chloroacetate under basic conditions. The reaction proceeds as follows:
- Thiomorpholine is reacted with a base such as sodium hydroxide to form the thiomorpholine anion.
- The thiomorpholine anion then reacts with ethyl chloroacetate to form ethyl thiomorpholin-4-ylacetate.
Industrial Production Methods: While specific industrial production methods for ethyl thiomorpholin-4-ylacetate are not widely documented, the general approach involves large-scale synthesis using the same basic reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl thiomorpholin-4-ylacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl thiomorpholin-4-ylmethanol.
Substitution: Various substituted thiomorpholine derivatives.
Mecanismo De Acción
The mechanism of action of ethyl thiomorpholin-4-ylacetate involves its interaction with specific molecular targets. The thiomorpholine ring can interact with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active thiomorpholine moiety, which can then exert its effects on cellular pathways.
Comparación Con Compuestos Similares
Thiomorpholine: Shares the thiomorpholine ring structure but lacks the ethyl acetate group.
Ethyl morpholin-4-ylacetate: Similar structure but with an oxygen atom instead of sulfur in the ring.
Ethyl piperidin-4-ylacetate: Similar structure but with a piperidine ring instead of thiomorpholine.
Uniqueness: Ethyl thiomorpholin-4-ylacetate is unique due to the presence of both the thiomorpholine ring and the ethyl acetate group. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.
Propiedades
IUPAC Name |
ethyl 2-thiomorpholin-4-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-2-11-8(10)7-9-3-5-12-6-4-9/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOSZBXAWCXWPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCSCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)




![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)






